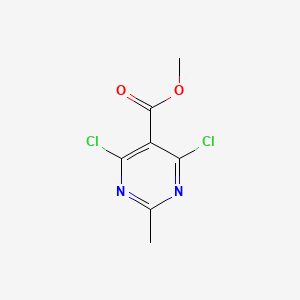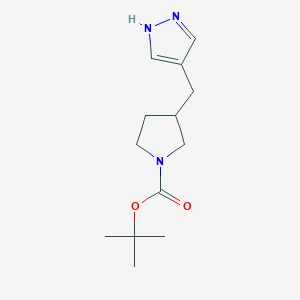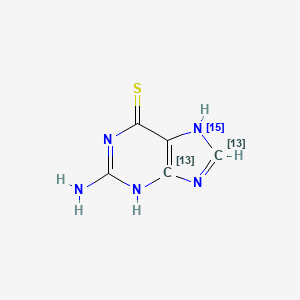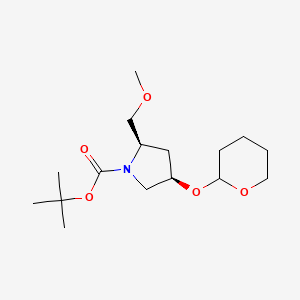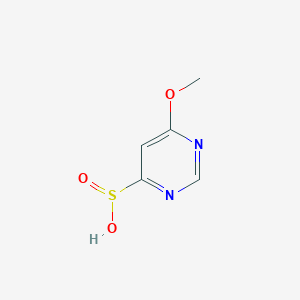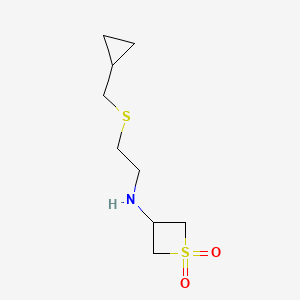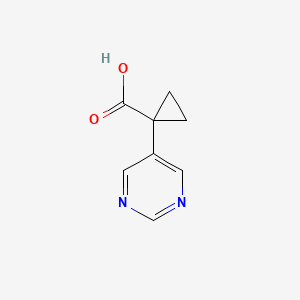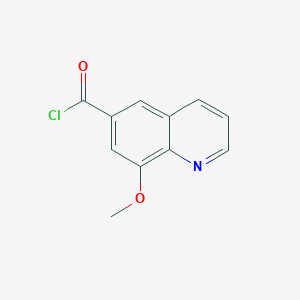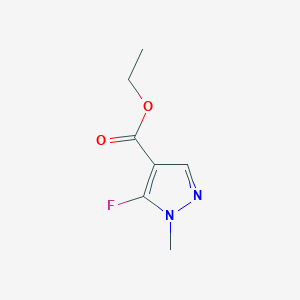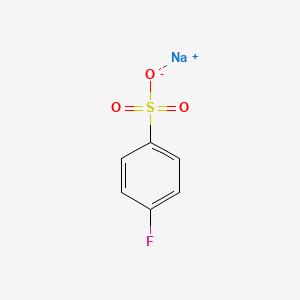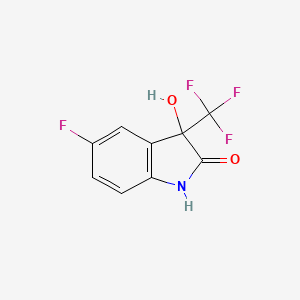
6,7-Dimethoxyisochroman-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxyisochroman-4-one is a chemical compound belonging to the class of isochroman derivatives. Isochromans are oxygen-containing heterocycles that have a wide range of biological and pharmaceutical activities. The compound’s structure consists of a benzene ring fused to a dihydropyranone ring, with methoxy groups at the 6 and 7 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxyisochroman-4-one can be achieved through various synthetic routes. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixtures are stirred on heating in a water bath at 75–80ºC for 1–1.5 hours .
Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid in the presence of trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dimethoxyisochroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be performed using halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrochemical oxidation can yield spiro-cyclohexadienone .
Wissenschaftliche Forschungsanwendungen
6,7-Dimethoxyisochroman-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Industry: It can be used in the development of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 6,7-Dimethoxyisochroman-4-one and its derivatives involves binding to specific molecular targets. For example, one derivative has been shown to act as a dual-binding inhibitor of acetylcholinesterase, binding to both the catalytic anionic site and the peripheral anionic site of the enzyme . This dual binding mechanism enhances its inhibitory activity and potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
6,7-Dimethoxyisochroman-4-one can be compared with other similar compounds such as chroman-4-one and its derivatives.
Chroman-4-one: This compound has a similar structure but lacks the methoxy groups at the 6 and 7 positions.
Chromone: Chromone has a double bond between the C2 and C3 positions, which differentiates it from chroman-4-one and its derivatives.
The presence of methoxy groups in this compound may contribute to its unique biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C11H12O4 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
6,7-dimethoxy-1H-isochromen-4-one |
InChI |
InChI=1S/C11H12O4/c1-13-10-3-7-5-15-6-9(12)8(7)4-11(10)14-2/h3-4H,5-6H2,1-2H3 |
InChI-Schlüssel |
XYLRQAJJNAGXJS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)COCC2=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


